molecular formula C13H21NO4 B2359919 Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate CAS No. 2287280-65-1

Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate

Cat. No.: B2359919
CAS No.: 2287280-65-1
M. Wt: 255.314
InChI Key: KTQUOXLHDKLKRF-UHFFFAOYSA-N
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Description

This compound features a bicyclic spiro[3.4]octane scaffold with a 2-oxo (ketone) group and a 6-oxa (ether) group. The tert-butyl carbamate moiety is attached via a methylene (-CH2-) linker to the 7-position of the spiro system. Such spirocyclic carbamates are valued in medicinal chemistry for their conformational rigidity, which enhances target binding specificity and metabolic stability.

Properties

IUPAC Name

tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-10-6-13(8-17-10)4-9(15)5-13/h10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQUOXLHDKLKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(CC(=O)C2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes:

    Starting Material: The synthesis begins with the preparation of the spirocyclic ketone, which can be derived from cyclohexanone and an appropriate reagent to introduce the spirocyclic structure.

    Reaction with Tert-butyl Carbamate: The spirocyclic ketone is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Compounds with different substituents replacing the tert-butyl group.

Scientific Research Applications

Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The carbamate moiety can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Spirocyclic Carbamates

The following compounds share the spiro[3.4]octane core but differ in substituent types, positions, and heteroatom arrangements:

Key Observations:
  • Heteroatom Positioning : The target compound’s 2-oxo and 6-oxa groups contrast with analogs featuring nitrogen (e.g., 7-aza in CAS 2305253-13-6). This affects polarity and hydrogen-bonding capacity .
  • Functional Group Reactivity : The iodine-containing analog (CAS 290.11) offers unique reactivity for further derivatization, unlike the oxygen/nitrogen-focused analogs .

Non-Spirocyclic Carbamate Analogs

Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS 154737-89-0) and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS 167465-99-8) from provide insights into non-spirocyclic carbamates:

Table 2: Cyclopentyl vs. Spirocyclic Carbamates
Compound Type Example CAS Ring System Functional Groups Advantages
Cyclopentyl 154737-89-0 Monocyclic Hydroxyl, carbamate Flexible backbone; easier synthesis but less conformational rigidity
Spirocyclic 2305253-13-6 Bicyclic Oxo, oxa, aza Enhanced rigidity; improved pharmacokinetic properties
Key Observations:
  • Conformational Rigidity: Spirocyclic systems restrict rotational freedom, reducing entropic penalties during target binding compared to monocyclic analogs .
  • Synthetic Complexity : Spirocyclic carbamates often require multistep syntheses, whereas cyclopentyl analogs can be prepared via straightforward hydroxylation and protection .

Biological Activity

Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its structural characteristics, synthesis, and biological effects, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a unique spirocyclic structure, characterized by the presence of a tert-butyl group and a carbamate moiety. The molecular formula is C13H21N2O4C_{13}H_{21}N_{2}O_{4} with a molecular weight of 255.31 g/mol. The structural formula can be represented as follows:

tert butyl N 2 oxo 6 oxaspiro 3 4 octan 7 yl methyl carbamate\text{tert butyl N 2 oxo 6 oxaspiro 3 4 octan 7 yl methyl carbamate}

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding amine with tert-butyl chloroformate under controlled conditions to yield the desired carbamate product. The reaction can be summarized as:

Amine+tert butyl chloroformateCarbamate+HCl\text{Amine}+\text{tert butyl chloroformate}\rightarrow \text{Carbamate}+\text{HCl}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from spirocyclic structures have been shown to possess potent cytotoxic effects against various cancer cell lines, including human breast cancer (MDA-MB-231) and ovarian carcinoma cells (CRL-1572) .

The efficacy of these compounds is often evaluated using the median survival time (T/C %) in animal models, where a T/C % greater than 125 indicates significant antineoplastic activity .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects against neurodegenerative diseases. For example, some spirocyclic compounds have been studied for their ability to inhibit amyloid-beta aggregation, which is implicated in Alzheimer's disease .

Case Study: Neuroprotection Against Amyloid-Beta

A study assessing the neuroprotective effects of similar spirocyclic compounds found that they could reduce oxidative stress markers in neuronal cultures treated with amyloid-beta . The results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting reduced oxidative damage.

PropertyValue
Molecular FormulaC₁₃H₂₁N₂O₄
Molecular Weight255.31 g/mol
Boiling PointNot available
DensityNot available
Purity≥95%

Biological Activity Summary

Activity TypeCell Line/ModelEffectReference
AnticancerMDA-MB-231Cytotoxic
AnticancerCRL-1572Cytotoxic
NeuroprotectionNeuronal culturesReduced oxidative stress

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